

Spectroscopic Data and Experimental Protocols for Laurinterol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Laurinterol

Cat. No.: B1674563

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **laurinterol**, a brominated sesquiterpenoid first isolated from the marine red alga *Laurencia intermedia*. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Presentation

The structural elucidation of **laurinterol** has been accomplished through various spectroscopic techniques. The following tables summarize the key ^1H NMR, ^{13}C NMR, and Mass Spectrometry data compiled from published literature.

^1H and ^{13}C NMR Spectroscopic Data

The NMR spectra of **laurinterol** are typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data for **Laurinterol** in CDCl_3

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	1.14	dt	8.1, 4.2
H-4	1.66	dd	12.4, 8.0
1.94	tdd	12.3, 8.2, 4.4	
H-5	1.28	d	4.5
2.08	dd	13.2, 8.1	
H-8	6.61	s	
H-11	7.60	s	
H-12	0.54	t	3.9
0.57	m		
H-13	1.40	s	
H-14	1.57	s	
H-15	2.29	s	
7-OH	5.13	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Laurinterol** in CDCl_3

Position	Chemical Shift (δ) ppm
1	28.1
2	30.5
3	29.8
4	38.4
5	24.9
6	127.8
7	151.7
8	118.9
9	135.8
10	115.4
11	133.5
12	17.8
13	25.1
14	22.3
15	21.0

Mass Spectrometry Data

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of **laurinterol**.

Table 3: Mass Spectrometry Data for **Laurinterol**

Parameter	Value
Molecular Formula	C ₁₅ H ₁₉ BrO
Molecular Weight	295.21 g/mol
Precursor Ion (LC-MS, [M+H] ⁺)	295.069 m/z
Key Fragment Ions (m/z)	216.150360, 216.147354, 216.153381, 216.144333, 216.156387

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **laurinterol**.

Isolation of Laurinterol

Laurinterol is typically isolated from marine algae of the genus *Laurencia*. A general procedure is as follows:

- **Extraction:** The air-dried and powdered algal material is extracted with a suitable organic solvent, such as ethanol or a mixture of dichloromethane and methanol.
- **Fractionation:** The crude extract is then subjected to column chromatography on silica gel or Sephadex LH-20.
- **Purification:** Further purification is achieved through techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure **laurinterol**.

NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer. A representative protocol is provided below:

- **Instrument:** Bruker AVANCE 500 MHz spectrometer.
- **Solvent:** Deuterated chloroform (CDCl₃) with 0.03% TMS.

- **Sample Preparation:** Approximately 5-10 mg of purified **laurinterol** is dissolved in 0.5 mL of CDCl_3 .
- **^1H NMR:** Standard proton NMR spectra are acquired using a single-pulse experiment. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR:** Proton-decoupled ^{13}C NMR spectra are acquired. Typical parameters involve a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of the ^{13}C isotope. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often employed for complete structural assignment.

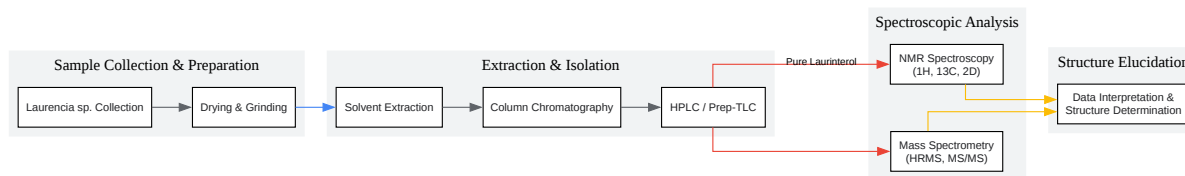
Mass Spectrometry

High-resolution mass spectrometry is used to determine the exact mass and elemental composition.

- **Instrument:** A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is commonly used.
- **Ionization:** Electrospray ionization (ESI) is a common technique for analyzing **laurinterol**, typically in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
- **Analysis:** The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). For fragmentation studies (MS/MS), the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which provide further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **laurinterol**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data and Experimental Protocols for Laurinterol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674563#spectroscopic-data-nmr-ms-for-laurinterol\]](https://www.benchchem.com/product/b1674563#spectroscopic-data-nmr-ms-for-laurinterol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

